molecular formula C10H10O3S B2374735 4-(Thietan-3-yloxy)benzoic acid CAS No. 359447-76-0

4-(Thietan-3-yloxy)benzoic acid

Cat. No.: B2374735
CAS No.: 359447-76-0
M. Wt: 210.25 g/mol
InChI Key: NAPVXVIZWXEVBJ-UHFFFAOYSA-N
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Description

Significance of Four-Membered Sulfur Heterocycles (Thietanes) in Chemical Research

Thietanes are four-membered rings containing one sulfur atom and three carbon atoms. researchgate.netsolubilityofthings.comnih.gov While they have received less attention compared to their oxygen-containing counterparts, oxetanes, a growing body of research highlights their importance as structural motifs in biologically active compounds and as versatile intermediates in organic synthesis. researchgate.netnih.gov Their unique electronic configuration and strained ring system contribute to their distinct reactivity. researchgate.net

Synthetic Challenges and Opportunities in Thietane (B1214591) Ring Systems

The synthesis of thietanes presents both challenges and opportunities for organic chemists. researchgate.net Traditional methods often involve the cyclization of 1,3-dihaloalkanes or related substrates with a sulfur source, but these approaches can be limited by steric hindrance, leading to competing elimination reactions, especially for highly substituted thietanes. nih.govbeilstein-journals.org

However, a variety of modern synthetic strategies have been developed to construct the thietane backbone, including:

Inter- and intramolecular nucleophilic thioetherifications: These are classical methods for forming the thietane ring. nih.govbeilstein-journals.org

Photochemical [2+2] cycloadditions: This method, also known as the thia-Paternò–Büchi reaction, is particularly useful for synthesizing spirothietanes from thiocarbonyl compounds and alkenes. nih.govbeilstein-journals.org

Ring expansions and contractions: Ring expansion of three-membered thiiranes and ring contraction of five-membered thiolanes offer alternative routes to thietanes. nih.govbeilstein-journals.org

Nucleophilic cyclizations: Various cyclization reactions have been employed to create the thietane ring system. nih.gov

These advanced methods provide access to a wider range of thietane derivatives, opening up new avenues for research and application. researchgate.netnih.gov

Conformational Dynamics and Strain-Related Reactivity of Thietanes

The four-membered ring of thietane is not planar and exists in a puckered conformation. This conformational flexibility, along with the inherent ring strain, significantly influences its reactivity. The ring strain energy of thietane is approximately 19.6 kcal/mol, which is comparable to that of oxetane (B1205548) (25.5 kcal/mol). dtic.mil

This ring strain is a key driver for ring-opening reactions, making thietanes susceptible to attack by nucleophiles and electrophiles. solubilityofthings.comdtic.milrsc.org The relief of this strain in the transition state is a major factor contributing to the increased reactivity of these heterocycles compared to their acyclic analogs. dtic.mildtic.mil However, it has been noted that ring strain alone does not fully account for the observed rate enhancements in nucleophilic substitution reactions of small heterocycles. dtic.mil Other factors, such as the nature of the heteroatom and the attacking nucleophile, also play a crucial role.

Role of Aryl Ether Linkages in Complex Chemical Structures

Aryl ether linkages, where an oxygen atom connects an aromatic ring to another organic group, are prevalent in a vast array of natural products, polymers, and pharmaceuticals. wikipedia.orgnumberanalytics.com This linkage imparts specific physicochemical properties to the molecule, influencing its conformation, reactivity, and biological activity. numberanalytics.comnumberanalytics.com

Strategic Importance of Phenolic Ethers in Synthetic Design

Phenolic ethers, a subclass of aryl ethers, are of particular strategic importance in synthetic organic chemistry. wikipedia.org The etherification of a phenol (B47542) group can serve as a protecting group strategy, masking the reactivity of the hydroxyl group to allow for selective transformations elsewhere in the molecule. acs.org Furthermore, the introduction of an ether linkage can modulate the electronic properties of the aromatic ring and influence intermolecular interactions, such as hydrogen bonding. wikipedia.orglibretexts.org Phenolic compounds and their derivatives are known to interact with various materials, including inorganic and organic substances, which is a key aspect in the design of new nanostructures. nih.gov

Advanced Methodologies for Carbon-Oxygen Bond Formation

The formation of the carbon-oxygen (C-O) bond in aryl ethers is a fundamental transformation in organic synthesis. While classical methods like the Williamson ether synthesis are still widely used, a range of advanced methodologies have been developed to achieve this transformation with greater efficiency and under milder conditions. wikipedia.orgnih.gov These include:

Transition-metal-catalyzed cross-coupling reactions: Palladium, copper, and nickel-catalyzed reactions have become powerful tools for the formation of C-O bonds. rsc.org

Visible-light-driven methods: Photocatalysis offers a sustainable approach to C-O bond formation, often proceeding under exceptionally mild conditions. rsc.org

Transition-metal-free approaches: The development of C-O bond formation reactions that avoid the use of transition metals is an active area of research, offering advantages in terms of cost and sustainability. nih.gov

C-H activation: The direct functionalization of C-H bonds to form C-O bonds is a highly atom-economical strategy that is gaining increasing attention. encyclopedia.pub

These modern methods provide chemists with a versatile toolbox for the synthesis of complex molecules containing aryl ether linkages.

Integration of Thietane and Benzoic Acid Moieties in Novel Chemical Scaffolds

The synthesis of such a molecule would likely involve the reaction of a 3-halothietane or a thietan-3-ol (B1346918) derivative with a 4-hydroxybenzoic acid derivative, employing one of the advanced C-O bond formation methodologies mentioned previously. The presence of both the carboxylic acid group and the thietane ring offers multiple sites for further chemical modification, making 4-(Thietan-3-yloxy)benzoic acid a potentially valuable building block for the synthesis of more complex and functionally diverse molecules.

Rationale for Investigating this compound

The design of this compound is predicated on the hypothesis that the synergistic combination of the thietane and benzoic acid moieties will yield a molecule with unique and advantageous properties. The ether linkage between the thietane ring and the para-position of the benzoic acid offers a specific spatial arrangement and electronic distribution that is distinct from other substituted benzoic acids.

The primary rationale for investigating this compound is its potential as a novel building block in drug discovery. The thietane moiety could serve as a bioisosteric replacement for more labile groups, potentially improving the metabolic stability and pharmacokinetic profile of a parent drug molecule. The defined three-dimensional nature of the thietane ring could also be exploited to probe the topology of enzyme active sites or receptor binding pockets with greater precision.

Furthermore, the presence of the carboxylic acid group on the benzene (B151609) ring provides a handle for further chemical modification. This allows for the synthesis of a diverse library of derivatives, such as amides and esters, which could be screened for a wide range of biological activities. The electronic influence of the thietan-3-yloxy substituent on the acidity of the benzoic acid could also lead to unique interaction capabilities.

A hypothetical area of investigation for this compound could be as an inhibitor of enzymes involved in inflammatory pathways. The structural features of the molecule might allow it to fit into the active site of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are known targets for anti-inflammatory drugs. The thietane ring could potentially interact with hydrophobic pockets within these enzymes, while the benzoic acid moiety could form crucial interactions with key amino acid residues.

To illustrate the potential research direction, a hypothetical study could involve the synthesis of this compound and its subsequent biological evaluation.

Hypothetical Research Findings:

A series of in vitro assays could be conducted to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes. The results, as presented in the interactive table below, might indicate a preferential inhibition of COX-2, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 15.21.88.4
Ibuprofen (Reference) 5.612.50.45
Celecoxib (Reference) >1000.05>2000

This data is purely hypothetical and for illustrative purposes only.

The hypothetical data suggests that this compound possesses moderate but selective inhibitory activity against COX-2. This would provide a strong rationale for further optimization of this scaffold.

Research Gaps and Future Directions in Thietane-Phenoxy-Benzoic Acid Chemistry

Given the novelty of this compound, the field of thietane-phenoxy-benzoic acid chemistry is virtually unexplored, presenting significant research gaps and exciting opportunities for future investigation.

A primary research gap is the lack of efficient and scalable synthetic routes to this compound and its derivatives. The development of novel synthetic methodologies would be crucial for enabling broader exploration of this chemical space. This could involve exploring different coupling strategies between the thietane and benzoic acid precursors.

Another significant gap is the absence of a comprehensive structure-activity relationship (SAR) study. Future research should focus on systematically modifying the structure of this compound to understand how different substituents on both the thietane and benzoic acid rings affect its biological activity. For instance, the introduction of substituents at the 2- and 4-positions of the thietane ring or at the ortho and meta positions of the benzoic acid ring could lead to significant changes in potency and selectivity.

The exploration of this scaffold against a wider range of biological targets is also a key future direction. While the initial hypothetical focus might be on inflammatory enzymes, the unique structural features of thietane-phenoxy-benzoic acid derivatives could make them suitable candidates for inhibiting other enzyme families, such as kinases or proteases, or for modulating the function of ion channels or nuclear receptors.

Furthermore, detailed physicochemical and pharmacokinetic profiling of these compounds is essential. Understanding their solubility, permeability, metabolic stability, and plasma protein binding will be critical for assessing their drug-like properties and guiding further optimization efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thietan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-10(12)7-1-3-8(4-2-7)13-9-5-14-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPVXVIZWXEVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Thietan 3 Yloxy Benzoic Acid and Analogues

Synthetic Strategies for the Thietane (B1214591) Core

Intramolecular Cyclization Approaches to Thietanesrsc.orgnih.gov

Intramolecular cyclization is a common and effective method for forming the thietane ring. semanticscholar.org This strategy typically involves the formation of a carbon-sulfur bond through the reaction of a nucleophilic sulfur atom with an electrophilic carbon center within the same molecule.

Nucleophilic thioetherification is a cornerstone of thietane synthesis. A classic and widely used approach involves the intramolecular SN2 reaction of a 3-mercaptoalkyl halide or sulfonate. nih.govbeilstein-journals.org In this reaction, a thiol or thiolate anion acts as the nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. rsc.org This method is particularly suitable for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org

A common variation is the reaction of 1,3-dihaloalkanes or their sulfonate equivalents with a sulfide (B99878) source like sodium sulfide (Na₂S). nih.govbeilstein-journals.org This process involves two sequential nucleophilic substitutions to construct the thietane ring. semanticscholar.org

Table 1: Examples of Nucleophilic Thioetherification for Thietane Synthesis

Starting MaterialReagentsProductYieldReference
1,3-dimesylate of 2,4-di-O-protected 1,2,3,4-butanetetraolNa₂S in refluxing ethanol (B145695)Protected thietanose62% beilstein-journals.org
D-xylose-derived dimesylateKSAc, then mild baseThietane derivative92% (for cyclization step) beilstein-journals.org
3-Aryl-thietan-3-ol dioxidesArene/thiol/alcohol nucleophiles, Ca²⁺ or Brønsted acid catalyst3,3-disubstituted thietane dioxidesNot specified acs.org

It is important to note that for the synthesis of more sterically hindered thietanes, such as 2,2,4,4-tetrasubstituted derivatives, elimination reactions can become a significant side reaction, reducing the efficiency of the cyclization. nih.govbeilstein-journals.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of unsaturated cyclic compounds, including heterocycles. numberanalytics.comwikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular metathesis of two terminal alkene functionalities to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org While widely used for 5- to 30-membered rings, its application to the formation of strained four-membered rings like thietanes is less common but represents an area of active research. wikipedia.orgorganic-chemistry.org The success of RCM is often dependent on the specific substrate and catalyst used. organic-chemistry.org

Cycloaddition Reactions for Four-Membered Ring Constructionnih.gov

Cycloaddition reactions provide a convergent and atom-economical approach to the synthesis of cyclic systems. rsc.org For thietanes, [2+2] cycloadditions are the most relevant, involving the union of two two-atom components to form the four-membered ring. numberanalytics.com

The thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene, yielding a thietane. nih.govbeilstein-journals.org This reaction is a significant route for thietane synthesis, particularly for spirothietanes. nih.gov The reaction proceeds via the photoexcitation of the thiocarbonyl compound to its triplet state, which then reacts with the alkene. rsc.org The significant instability of many thiocarbonyl compounds, especially thioaldehydes and aliphatic thioketones, has historically limited the broad application of this method. researchgate.net However, recent advancements have developed methods to generate these reactive species in situ, expanding the utility of the thia-Paternò–Büchi reaction. researchgate.net

Table 2: Examples of Thia-Paternò–Büchi Reactions

Thiocarbonyl SourceAlkeneProductKey FeatureReference
ThiobenzophenoneVarious olefinsSubstituted thietanesDemonstration of [2+2] cycloaddition researchgate.net
Pyrenacyl sulfides (in situ thioaldehyde/thioketone generation)Various alkenesWide range of thietanesOvercomes instability of thiocarbonyls researchgate.net
N-(arylsulfonyl)imines (aza-Paternò–Büchi)Styrenes or benzofuransAzetidinesAza-analogue of the Paternò–Büchi reaction nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and stereoselectivity of pericyclic reactions, including [2+2] cycloadditions. numberanalytics.comwikipedia.org By analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other, the preferred orientation of the reactants can be determined. wikipedia.orgyoutube.com

In the context of the thia-Paternò–Büchi reaction, the regioselectivity can often be rationalized by considering the FMO interactions between the excited triplet state of the thiocarbonyl compound and the ground state of the alkene. rsc.org For reactions not involving single-electron transfer (SET) processes, the regioselectivity is primarily governed by the orbital overlap and the resulting stability of the diradical intermediate. rsc.org The analysis of FMOs helps in understanding why a particular regioisomer is formed preferentially, which is crucial for designing selective synthetic routes. numberanalytics.com

Ring Expansions and Contractions from Other Heterocycles

The transformation of existing heterocyclic rings provides a powerful and often stereocontrolled route to the thietane core. These methods involve either the expansion of smaller rings or the contraction of larger ones.

Transformation of Thiiranes and Thiacyclohexanes

Ring expansion of thiiranes (three-membered sulfur heterocycles) stands as a prominent and mechanistically diverse strategy for thietane synthesis. This transformation can be achieved through both nucleophilic and electrophilic pathways.

One common approach involves the reaction of thiiranes with sulfur ylides. For instance, the reaction of various thiiranes with trimethyloxosulfonium iodide in the presence of sodium hydride yields the corresponding thietanes. This process proceeds via a nucleophilic ring-opening of the thiirane (B1199164) by dimethyloxosulfonium methylide, followed by an intramolecular displacement of a dimethyl sulfoxide (B87167) molecule by the resulting thiolate. beilstein-journals.org

The regioselectivity of the ring-opening of unsymmetrical thiiranes is a critical aspect. Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the thiirane ring. However, the presence of activating groups can direct the nucleophile to the more substituted carbon.

While ring expansion of thiiranes is a well-established method, the ring contraction of larger sulfur-containing heterocycles, such as thiacyclohexanes (six-membered rings), to form thietanes is a less common transformation. nih.gov The thermodynamic and kinetic barriers associated with such contractions often make them less favorable compared to ring-expansion strategies. However, specific substitution patterns and reaction conditions can potentially drive these reactions.

Mechanistic Aspects of Ring Interconversions

The mechanisms governing the ring expansion of thiiranes to thietanes are varied and depend on the reagents employed.

Nucleophilic Ring Expansion: A classic example is the reaction of 2-(chloromethyl)thiirane (B1265399) with a nucleophile. The reaction proceeds through an initial nucleophilic attack on the chloromethyl group, followed by an intramolecular nucleophilic substitution where the sulfur atom of the thiirane attacks the newly introduced methylene (B1212753) carbon, leading to the formation of the four-membered thietane ring.

Electrophilic Ring Expansion: In this pathway, the sulfur atom of the thiirane acts as a nucleophile, attacking an electrophilic species. For instance, the reaction of thiiranes with carbenes or carbenoids can lead to the formation of a transient sulfonium (B1226848) ylide, which then rearranges to the corresponding thietane.

The stereochemistry of the starting thiirane can often be transferred to the resulting thietane, making these methods valuable for the synthesis of enantiomerically enriched thietane derivatives.

Emerging Green Chemistry Approaches in Thietane Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. This trend has also impacted the synthesis of thietanes, with a focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Metal-Free and Catalytic Systems

While many traditional methods for thietane synthesis rely on stoichiometric reagents, there is a growing interest in catalytic and, particularly, metal-free catalytic systems. These approaches aim to reduce the environmental impact associated with the use of heavy metals. For instance, organocatalysis has emerged as a powerful tool in various organic transformations and holds promise for the development of greener routes to thietanes. Solvent-free synthesis using recyclable mesoporous mixed metal oxide nanocrystals has also been reported for the synthesis of other heterocyclic derivatives and could be a potential avenue for thietane synthesis. researchgate.net

Ultrasound and Microwave-Assisted Syntheses

The use of non-conventional energy sources like ultrasound and microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.netnih.govmdpi.comnih.govnih.govyoutube.comresearchgate.net

Microwave-assisted synthesis offers rapid and uniform heating, often leading to significantly reduced reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govmdpi.com This technique has been successfully applied to the synthesis of various sulfur-containing heterocycles and presents a promising green approach for the synthesis of thietane derivatives. mdpi.comresearchgate.net For example, the synthesis of fused 1,2,4-triazines bearing thiophene (B33073) moieties has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing substantially. mdpi.comresearchgate.net

Ultrasound-assisted synthesis , or sonochemistry, utilizes the phenomenon of acoustic cavitation to induce chemical reactions. This method can lead to shorter reaction times, milder reaction conditions, and improved yields. nih.govnih.govyoutube.comresearchgate.net The synthesis of novel thiophene chalcone (B49325) derivatives under ultrasonic irradiation has demonstrated good yields in short reaction times under mild conditions. These green methodologies have the potential to be adapted for the efficient and environmentally friendly synthesis of the thietane ring system.

Formation of the Aryl Ether Linkage

The synthesis of the target molecule, 4-(thietan-3-yloxy)benzoic acid, requires the formation of an aryl ether bond between the 3-position of the thietane ring and a p-substituted benzoic acid derivative. Key to this transformation is the availability of a suitable 3-hydroxythietane precursor. The synthesis of thietan-3-ol (B1346918) has been reported through various methods, including the reaction of chloromethyloxirane with hydrogen sulfide and barium hydroxide (B78521). beilstein-journals.org Once the 3-hydroxythietane is obtained, several classical and modern etherification methods can be considered.

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. masterorganicchemistry.comyoutube.comwikipedia.orgfrancis-press.comlibretexts.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. In the context of synthesizing this compound, this would involve the reaction of the sodium salt of 3-hydroxythietane with a suitable 4-halobenzoic acid derivative. The success of this reaction is highly dependent on the nature of the leaving group and the steric hindrance around the reacting centers. masterorganicchemistry.comlibretexts.org

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. nih.govorganic-chemistry.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. While effective, the traditional Ullmann reaction often requires harsh conditions. Modern modifications using various ligands have been developed to allow for milder reaction conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. organic-synthesis.comorganic-chemistry.org This reaction offers high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation. The choice of ligand is crucial for the success of the Buchwald-Hartwig etherification.

A relevant synthetic analogue is the preparation of (2-pyridin-4-yloxy)substituted (benzo)imidazo[2,1-b] mdpi.comresearchgate.netthiazines. In this synthesis, the sodium salt of a 3-hydroxy(benzo)imidazo[2,1-b] mdpi.comresearchgate.netthiazine is reacted with a substituted 4-fluoropyridine (B1266222) in DMF to afford the corresponding aryl ether. biointerfaceresearch.com This example demonstrates the feasibility of forming an ether linkage at the 3-position of a sulfur-containing heterocyclic system via a nucleophilic aromatic substitution pathway.

Catalytic Williamson Ether Synthesis with Modified Conditions

The Williamson ether synthesis, a cornerstone of ether formation, has been refined to overcome its traditional limitations, such as the need for strong bases and reactive alkylating agents. francis-press.comchem-station.com Modified conditions, including high temperatures and catalytic systems, have expanded its applicability to less reactive substrates.

High-Temperature and Catalytic Variations

Recent advancements have demonstrated that increasing the reaction temperature to above 300 °C allows the Williamson ether synthesis to proceed as a homogeneous catalytic process. researchgate.net This significant temperature increase enhances the alkylating potential of weak alkylating agents. researchgate.net For instance, alcohols and carboxylic acid esters, which are typically poor alkylating agents at room temperature, become significantly more reactive at these elevated temperatures. researchgate.net In one example, methanol (B129727) and phenol (B47542) were converted to anisole (B1667542) and water at 320°C using catalytic amounts of alkali metal benzoate (B1203000) and phenolate (B1203915), achieving selectivity up to 99%. researchgate.net While this specific example does not produce this compound, the principle of using high temperatures to activate weak alkylating agents could be applied to the synthesis of thietanyl ethers.

Use of Weak Alkylating Agents and Catalyst Systems

The use of weak alkylating agents is a key focus in developing greener and more cost-effective Williamson ether synthesis protocols. researchgate.net Alkylating agents are chemical compounds that can transfer an alkyl group to another molecule. nih.govresearchgate.net Traditionally, strong and often hazardous alkylating agents were required. researchgate.net However, research has shown that at high temperatures (around 200 °C and above) and pressures, less reactive agents like carboxylic acid esters can be effectively used. researchgate.net For example, methyl benzoate has been used to alkylate potassium phenolate at 180-200 °C to produce anisole with a 63% yield. researchgate.net This approach, which forms an organic salt instead of an inorganic one, is a step towards minimizing salt byproducts. researchgate.net The development of these methods using weak alkylating agents under catalytic conditions is crucial for industrial applications, aiming to avoid the production of large amounts of salt waste. researchgate.net

Transition Metal-Catalyzed Alkoxylation and Arylation Reactions

Transition metal catalysis has revolutionized the formation of carbon-oxygen (C-O) bonds, providing milder and more efficient alternatives to classical methods for synthesizing aryl ethers.

Buchwald-Hartwig and Ullmann-Type Etherifications

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, offering a powerful tool for aryl ether synthesis. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the alcohol, deprotonation, and reductive elimination to furnish the aryl ether. wikipedia.orglibretexts.org

The Ullmann condensation, a copper-catalyzed reaction, is a more traditional method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org While classic Ullmann reactions often require harsh conditions, including high temperatures (often over 210 °C) and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org These reactions are comparable to Buchwald-Hartwig reactions but often necessitate higher temperatures. wikipedia.org

A comparison of these two important reactions is presented below:

FeatureBuchwald-Hartwig Ether SynthesisUllmann-Type Ether Synthesis
Catalyst PalladiumCopper
Typical Temperature Often milder, can sometimes be performed at room temperature. nih.govTraditionally high temperatures (>210 °C), modern methods are milder. wikipedia.org
Ligands Phosphine-based ligands are common.Diamines and acetylacetonate (B107027) ligands are used in modern variations. wikipedia.org
Substrate Scope Generally very broad. wikipedia.orgorganic-chemistry.orgTraditionally required activated aryl halides, but modern methods have expanded the scope. wikipedia.org
Copper and Palladium-Mediated C-O Bond Formation

Both copper and palladium catalysts are instrumental in modern C-O bond formation strategies. Palladium-catalyzed reactions, such as the Buchwald-Hartwig ether synthesis, are renowned for their efficiency and broad applicability, enabling the coupling of a wide range of aryl halides and alcohols under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the success of these transformations. organic-chemistry.org

Copper-catalyzed systems, central to the Ullmann reaction, have also seen significant improvements. wikipedia.orgnih.gov The use of ligands like N,N-dimethylglycine can facilitate the coupling of aryl iodides with aliphatic alcohols at around 110 °C. organic-chemistry.org Furthermore, co-catalytic systems, for instance, a palladium/copper system, have been developed for specific transformations, such as the cross-coupling of 3-iodochromones with ethyl bromodifluoroacetate, showcasing the versatility of combining these metals. nih.gov The choice between a palladium or copper-based system often depends on the specific substrates, desired reaction conditions, and cost considerations.

Metal-Free Aryl Ether Synthesis Protocols

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free protocols for aryl ether synthesis have emerged as a significant area of research. These methods avoid the use of potentially toxic and expensive transition metals.

One notable approach involves the use of diaryliodonium salts for the arylation of alcohols. nih.govresearchgate.net This method can be performed under mild, metal-free conditions, often in water as a solvent at low temperatures. nih.gov For example, phenols can be arylated to form diaryl ethers in good to excellent yields using diaryliodonium salts and sodium hydroxide in water. nih.gov This strategy avoids the need for excess coupling partners. nih.gov

Another innovative metal-free approach utilizes arynes, which are highly reactive intermediates. nih.gov Arynes can be generated in situ and react with nucleophiles like alcohols to form aryl ethers. This method has been successfully applied to the synthesis of aryl 1-thioglycosides and demonstrates the potential for creating C-O bonds under metal-free conditions at room temperature. nih.gov These developments in metal-free aryl ether synthesis offer promising alternatives to traditional metal-catalyzed reactions, contributing to the advancement of green chemistry. researchgate.net

Use of Diaryliodonium Salts

Diaryliodonium salts serve as powerful electrophilic arylating agents for a wide array of nucleophiles, including alcohols and phenols, enabling the formation of diaryl and alkyl-aryl ethers. diva-portal.orgresearchgate.net These hypervalent iodine reagents offer a metal-free alternative to traditional cross-coupling reactions. researchgate.net The synthesis of this compound can be envisioned through the reaction of 3-hydroxythietane with a suitable diaryliodonium salt bearing the benzoic acid moiety.

The general approach involves the activation of an iodoarene, which is then coupled with another arene to form the diaryliodonium salt. beilstein-journals.orgnih.gov For the synthesis of the target molecule, a diaryliodonium salt such as (4-carboxyphenyl)(mesityl)iodonium triflate could be employed. The bulky, electron-rich mesityl group acts as a non-transferable "dummy" ligand, ensuring the preferential transfer of the desired 4-carboxyphenyl group to the oxygen nucleophile of 3-hydroxythietane.

The reaction typically proceeds under mild conditions, often facilitated by a base to deprotonate the alcohol. researchgate.net This method's broad functional group tolerance makes it an attractive strategy, potentially allowing the direct use of the unprotected benzoic acid. beilstein-journals.orgumn.edu

Proposed Reaction Scheme:

Step 1: Formation of the Diaryliodonium Salt: An iodoarene (e.g., 4-iodobenzoic acid) is oxidized and reacted with an electron-rich arene (e.g., mesitylene) to form the unsymmetrical diaryliodonium salt. nih.gov

Step 2: O-Arylation: The resulting diaryliodonium salt is reacted with 3-hydroxythietane in the presence of a suitable base (e.g., a non-nucleophilic organic base) to yield this compound. researchgate.netresearchgate.net

While this specific application for this compound is a logical extension of established methods, detailed optimization would be required.

Radical Pathways (e.g., SRN1 mechanisms)

Radical nucleophilic substitution (SRN1) reactions provide an alternative pathway for the formation of C-O bonds, particularly in systems where traditional nucleophilic aromatic substitution (SNAr) is challenging. The SRN1 mechanism involves a chain reaction initiated by the formation of an aryl radical from an aryl halide.

The key steps in a hypothetical SRN1 synthesis of this compound would be:

Initiation: An electron is transferred to an aryl halide, such as methyl 4-iodobenzoate, to form a radical anion, which then fragments to produce an aryl radical and a halide ion. This initiation can be achieved photochemically or with a chemical reductant.

Propagation:

The aryl radical adds to the thietan-3-olate anion (formed by deprotonation of 3-hydroxythietane) to give a radical anion intermediate.

This radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final ether product (after protonation/hydrolysis of the ester).

This pathway is less commonly documented for the synthesis of diaryl or alkyl-aryl ethers compared to metal-catalyzed methods. The generation and reactivity of the key radical intermediates would need to be carefully controlled to avoid side reactions, such as dimerization or reduction of the aryl radical. No specific examples of this pathway being used for the synthesis of this compound have been prominently reported in the literature, making it a more theoretical approach compared to established cross-coupling methods.

Convergent and Divergent Synthetic Strategies for this compound

The efficient construction of this compound and its analogues can be approached through both convergent and divergent synthetic designs.

A divergent synthesis begins with a common core structure that is subsequently modified to create a library of related compounds. acs.org This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a common intermediate, such as 4-(thietan-3-yloxy)benzaldehyde, various transformations of the aldehyde group could lead to a diverse set of analogues, including the target benzoic acid.

Elaboration of Pre-functionalized Thietane Intermediates

The synthesis of the target molecule relies heavily on the availability of suitable thietane building blocks. nih.govbeilstein-journals.org The most crucial intermediate is 3-hydroxythietane . Its synthesis can be achieved from precursors like 1,3-dibromopropan-2-ol or epichlorohydrin (B41342) through multi-step sequences involving cyclization with a sulfide source.

Another key intermediate is thietan-3-one (B1315229) , which can be prepared and subsequently reduced to 3-hydroxythietane or used to generate other 3-substituted thietanes. acs.org For instance, reaction of thietan-3-one with Grignard reagents can produce 3-aryl-3-hydroxythietane derivatives, which can be further functionalized. acs.org Thietanes with leaving groups at the 3-position, such as 3-bromothietane or thietan-3-yl tosylate, are also valuable for nucleophilic substitution reactions with a suitable phenol.

Strategic Introduction of the Benzoic Acid Moiety

The benzoic acid portion of the molecule can be incorporated at different stages of the synthesis, offering strategic flexibility.

Strategy 1: Coupling with a Pre-formed Benzoic Acid Derivative (Convergent) This is the most direct approach, where a commercially available or synthesized 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) is coupled with a functionalized thietane (e.g., 3-bromothietane or thietan-3-yl tosylate). The ether linkage is formed via a Williamson ether synthesis or, more efficiently, a metal-catalyzed cross-coupling reaction. A final hydrolysis step of the ester yields the desired carboxylic acid. nih.gov

Strategy 2: Late-Stage Oxidation (Divergent) An alternative strategy involves coupling 3-hydroxythietane with a para-substituted phenol that has a functional group amenable to later conversion into a carboxylic acid. For example, 4-cresol could be coupled with a 3-functionalized thietane to give 3-(p-tolyloxy)thietane. The methyl group of the tolyl moiety can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through a catalytic oxidation process. researchgate.netresearchgate.net This approach is particularly useful for creating a library of derivatives from a common intermediate.

Optimization of Reaction Conditions and Yields

The key bond formation in the most common convergent synthesis of this compound is the C-O ether linkage, typically achieved via a copper-catalyzed Ullmann-type reaction. organic-chemistry.orgscispace.comnih.govjsynthchem.com Optimization of this step is critical for achieving high yields. Key parameters include the choice of catalyst, ligand, base, and solvent.

Below is an interactive data table summarizing typical conditions and their impact on the yield of related aryl ether syntheses, which would be directly applicable to the synthesis of the target compound's ester precursor.

As shown in the table, a copper(I) iodide catalyst is common. organic-chemistry.orgscispace.comjsynthchem.com The choice of ligand is crucial, with some modern methods even proceeding at room temperature with specialized ligands. nih.gov The base plays a dual role: deprotonating the phenol/alcohol and facilitating the reductive elimination from the copper center. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. scispace.com The solvent must be polar and aprotic to dissolve the reactants and salts, with DMSO and DMF being common choices. scispace.comjsynthchem.com

Reactivity and Derivatization Strategies

Reactions Involving the Thietane (B1214591) Ring

The reactivity of the thietane ring in 4-(Thietan-3-yloxy)benzoic acid is primarily dictated by the inherent strain of the four-membered ring and the presence of the sulfur atom. This combination allows for a range of chemical transformations that can be broadly categorized into ring-opening reactions and cycloreversion processes.

Ring-Opening Reactions of Thietanes

The strain within the thietane ring makes it susceptible to cleavage by various reagents, leading to the formation of linear sulfur-containing compounds. These reactions can be initiated by either nucleophiles or electrophiles, each following distinct mechanistic pathways.

The thietane ring can be opened by a variety of nucleophiles. This process typically involves the attack of the nucleophile on one of the carbon atoms adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. The regioselectivity of this attack is influenced by steric and electronic factors of substituents on the thietane ring.

One common method for the nucleophilic ring-opening of thietanes involves the use of organolithium reagents, such as butyllithium. wikipedia.org Another versatile approach is the ring expansion of thiiranes (three-membered sulfur-containing rings) with a one-carbon nucleophile that also incorporates a leaving group, which then undergoes an intramolecular nucleophilic substitution to form the thietane ring. rsc.org This strategy highlights the utility of nucleophilic ring-opening of a smaller heterocycle as a route to thietanes themselves. rsc.orgrsc.org

The reaction of 2-(halomethyl)oxiranes with a sulfur nucleophile like ammonium (B1175870) monothiocarbamate also proceeds via a nucleophilic ring-opening of the oxirane, followed by an intramolecular cyclization to yield thietane-3-ols. nih.govbeilstein-journals.org Similarly, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, can open the ring of thiiranes in a nucleophilic manner, which is then followed by an intramolecular displacement to form thietanes. rsc.orgrsc.org

A diverse range of nucleophiles, including those centered on carbon, oxygen, sulfur, nitrogen, and fluorine, can participate in the ring-opening of thietanes when activated by an electrophilic aryne. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions Leading to Thietanes

Starting Material Nucleophile/Reagent Product Type Ref
Thiiranes Dimethyloxosulfonium methylide Thietanes rsc.orgrsc.org
2-(Halomethyl)oxiranes Ammonium monothiocarbamate Thietane-3-ols nih.govbeilstein-journals.org

The sulfur atom in the thietane ring can be targeted by electrophiles, leading to activation of the ring and subsequent fragmentation. A notable example is the electrophilic aryne-activated ring-opening of thietanes. rsc.orgnih.gov This process involves a three-component transformation under mild conditions and demonstrates exceptional generality with respect to the participating nucleophiles. rsc.org The electrophilic activation of the sulfur atom facilitates the ring-opening, allowing for the introduction of a variety of structural motifs. rsc.org

Cycloreversion Reactions of Thietane Radical Cations

Under certain conditions, such as photoinduced electron transfer (PET), thietane radical cations can undergo cycloreversion. conicet.gov.arnih.gov This reaction involves the cleavage of the four-membered ring to generate an alkene and a thiocarbonyl compound. acs.orgnih.gov

Detailed theoretical studies, using Density Functional Theory (DFT), have elucidated the molecular mechanism of the cycloreversion of thietane radical cations. conicet.gov.aracs.orgnih.gov The process is generally found to occur through a stepwise mechanism. acs.orgnih.gov The reaction is initiated by the cleavage of the C2-C3 bond of the thietane radical cation, forming a diradical intermediate. acs.orgnih.govresearchgate.net

From this intermediate, two competing pathways can emerge. One pathway involves the cleavage of the S-C4 bond, leading to the formation of an alkene radical cation and a neutral thiocarbonyl compound, often via an ion-molecule complex (IMC). conicet.gov.aracs.org The other pathway can involve an intramolecular attack of a carbon radical onto an adjacent substituent, potentially leading to rearranged products such as formal [4+2] cycloadducts. conicet.gov.aracs.orgnih.gov The formation of these ion-molecule complexes plays a crucial role in determining the final product distribution. nih.gov

The nature of the substituents on the thietane ring has a profound impact on the preferred reaction pathway and the final products of the cycloreversion reaction. conicet.gov.arsciepub.com Theoretical studies on model thietane radical cations have shown that substituents can influence the relative stability of the intermediates and transition states in the competing reaction pathways. conicet.gov.ar

For instance, in a study comparing a thietane with methyl and phenyl substituents to one with four phenyl substituents, the reaction outcomes were markedly different. conicet.gov.ar The thietane with fewer phenyl groups preferentially formed a rearranged [4+2] cycloadduct, whereas the tetraphenyl-substituted thietane yielded the expected cycloreversion products, the corresponding alkene radical cation and thiobenzophenone. conicet.gov.ar This difference in reactivity was attributed to the greater stability of the trans-stilbene (B89595) radical cation formed from the tetraphenylthietane, which facilitates its escape from the ion-molecule complex. conicet.gov.ar The ability of the substituents to delocalize charge and spin in the resulting radical ions is a key factor in directing the reaction towards either cycloreversion or rearrangement. conicet.gov.ar

Table 2: Influence of Substituents on the Cycloreversion of Thietane Radical Cations

Thietane Substituent Pattern Predominant Reaction Pathway Major Product(s) Ref
2-methyl-2,4,4-triphenyl Rearrangement (Pathway ii) Formal [4+2] cycloadduct conicet.gov.arnih.gov

Oxidation Chemistry of the Thietane Sulfur Atom

Reactions of the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers several avenues for derivatization, including reactions at the carboxylic acid group and on the aromatic ring.

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions. These are standard transformations for benzoic acids, often facilitated by the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For example, benzoic acid derivatives can be converted to their corresponding acid chlorides, which then react with amines to form amides. nih.gov

Similarly, esterification can be achieved by reacting the benzoic acid with an alcohol under acidic conditions or by using a coupling agent. These reactions allow for the introduction of a wide variety of functional groups, which can be used to modify the molecule's physical and biological properties.

The phenyl ring of benzoic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group. As a result, these reactions occur primarily at the meta-position relative to the carboxyl group. wikipedia.org The ether linkage at the para-position is an activating, ortho-para directing group. The combined influence of these two substituents would direct incoming electrophiles to the positions ortho to the ether linkage (meta to the carboxylic acid).

Beyond esterification and amidation, the carboxylic acid group can undergo other useful transformations. For instance, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Another potential modification is decarboxylation, which would involve the removal of the carboxylic acid group to yield 3-phenoxythietane. However, decarboxylation of aromatic carboxylic acids typically requires harsh conditions.

Synthetic Transformations and Functionalization of this compound

Directed Derivatization of Specific Functional Groups

The functional groups of this compound—the carboxylic acid and the thietane moiety—offer distinct opportunities for directed derivatization. The carboxylic acid group is readily transformed into a variety of other functionalities, such as esters and amides, which are common modifications in medicinal chemistry to alter a compound's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. google.comdergipark.org.tr For instance, reaction with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-(thietan-3-yloxy)benzoate. google.com Microwave-assisted esterification is a modern alternative that can significantly reduce reaction times. epo.org Various alcohols can be used in these reactions to produce a library of ester derivatives. dergipark.org.tr

Amide bond formation is another key derivatization strategy. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine to form the desired amide. semanticscholar.org Alternatively, a wide range of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to directly couple the carboxylic acid with an amine, avoiding the need for the acyl chloride intermediate. nih.gov This method is particularly useful for creating a diverse set of amide derivatives by varying the amine component. epo.orgnih.gov

The thietane ring, while generally more stable than its three-membered thiirane (B1199164) counterpart, can also undergo specific reactions. The sulfur atom in the thietane can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or urea-hydrogen peroxide. researchgate.net This transformation can be useful for modulating the polarity and hydrogen bonding capacity of the molecule. researchgate.net

Table 1: Potential Directed Derivatization Reactions of this compound

Starting MaterialReagents and ConditionsProductReaction Type
This compoundAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 4-(thietan-3-yloxy)benzoateFischer Esterification
This compound1. SOCl₂ or (COCl)₂2. Amine (R¹R²NH)N,N-Disubstituted-4-(thietan-3-yloxy)benzamideAmide Formation
This compoundAmine (R¹R²NH), Coupling Agent (e.g., HATU), BaseN,N-Disubstituted-4-(thietan-3-yloxy)benzamideAmide Coupling
This compoundm-CPBA or Urea-Hydrogen Peroxide4-(Thietan-1-oxide-3-yloxy)benzoic acid or 4-(Thietan-1,1-dioxide-3-yloxy)benzoic acidSulfoxidation

Cascade and Domino Reactions Incorporating the Compound

While specific examples of cascade or domino reactions directly incorporating this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential for use in such sequences. Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecular architectures. researchgate.nettcichemicals.com

For instance, the carboxylic acid functionality could be used to initiate a cascade sequence. After conversion to a suitable derivative, such as an acyl azide, a Curtius rearrangement could be triggered, leading to an isocyanate. This intermediate could then be trapped intramolecularly or by an external nucleophile in a subsequent reaction step.

Another possibility involves the derivatization of the benzoic acid into a form suitable for multicomponent reactions (MCRs). researchgate.net For example, conversion to an isatin (B1672199) derivative could allow for its participation in MCRs to build complex heterocyclic systems. researchgate.net While these are plausible synthetic pathways, their application to this compound specifically would require experimental validation.

Application in Complex Molecule Synthesis as a Building Block

The structure of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. google.commdpi.com The thietane ring is a four-membered heterocycle that has gained interest as a bioisostere for other functional groups, offering a way to modulate physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity. researchgate.net

The benzoic acid portion of the molecule provides a convenient handle for incorporating this unique thietanyl ether moiety into larger scaffolds. As suggested by patent literature, derivatives of this compound are likely utilized in the synthesis of bioactive compounds. googleapis.com For example, the carboxylic acid can be converted to an amide, linking the 4-(thietan-3-yloxy)phenyl group to another pharmacophoric fragment. This is a common strategy in drug discovery for exploring structure-activity relationships (SAR). nih.govnih.gov

Advanced Structural and Spectroscopic Investigations

Conformational Analysis of the Thietane (B1214591) Ring in Substituted Systems

Puckering Dynamics and Inversion Barriers

The thietane ring, like other four-membered rings, undergoes a process of ring puckering. This dynamic process involves the out-of-plane bending of the ring atoms, leading to different puckered conformations. The energy required to flip from one puckered conformation to another is known as the inversion barrier.

The magnitude of this barrier is influenced by several factors, including the nature of the heteroatom within the ring and the presence of substituents. For instance, the inversion barrier in a four-membered ring like azetidine (B1206935) is significantly affected by ring strain, with a reported Gibbs free energy of activation (ΔG‡) of 7.2 kcal/mol at -119°C. scribd.com In contrast, larger rings like pyrrolidine (B122466) and piperidine (B6355638) have lower barriers to ring inversion, leading to rapid interconversion between conformations. scribd.com The equilibrium puckering angle in four-membered rings can vary between 0° and 30°, depending on the atoms in the ring. The presence of endocyclic double bonds or fusion to aromatic rings can constrain the ring system and restrict pseudo-rotations. nih.gov

Ring SystemInversion Barrier (ΔG‡)Temperature (°C)
Azetidine7.2 kcal/mol-119

This table illustrates the inversion barrier for a related four-membered heterocyclic ring, providing context for the energetic considerations in thietane ring dynamics.

Influence of Remote Substituents on Ring Conformation

The conformation of the thietane ring in 4-(Thietan-3-yloxy)benzoic acid is not only determined by the intrinsic properties of the ring itself but is also influenced by the much larger 4-oxybenzoic acid substituent. Such remote substituents can exert a significant impact on the puckering equilibrium of the thietane ring.

The orientation of substituents on a puckered ring can be described as axial (pointing above or below the mean plane of the ring) or equatorial (pointing outwards from the ring). nih.gov The interplay between the substituent's steric and electronic properties and the ring's puckering potential determines the preferred conformation. In some cases, the presence of a substituent can lead to conformational polymorphism, where the same molecule crystallizes in different arrangements due to different conformations of a flexible group. nih.gov Studies on idopyranose rings have shown that the anomeric configuration, a remote electronic effect, can significantly influence the puckering equilibrium. nd.edu Similarly, the bulky 4-oxybenzoic acid group in this compound is expected to have a pronounced effect on the thietane ring's conformational preferences.

High-Resolution Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is indispensable for the detailed structural and stereochemical characterization of this compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Multidimensional NMR spectroscopy is a powerful tool for unambiguously determining the three-dimensional structure and stereochemistry of complex molecules. ipb.pt Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial. columbia.eduwordpress.com

NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.edu The intensity of the observed cross-peaks in a 2D NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the interacting protons. wordpress.com This allows for the precise mapping of spatial relationships between different parts of the molecule. For determining the stereochemistry of substituted thietane rings, these techniques can reveal correlations between protons on the ring and those on the substituent, confirming their relative orientation. ipb.ptresearchgate.net For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. columbia.edu

Other 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular framework. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.net

In the context of this compound, these techniques are used to characterize the key functional groups present. The characteristic stretching vibrations of the carboxylic acid group (C=O and O-H), the ether linkage (C-O-C), and the thietane ring (C-S) can be identified. For instance, C-S stretching modes in thiophene (B33073) rings, a related sulfur-containing heterocycle, have been observed in the range of 608-852 cm⁻¹. scialert.netiosrjournals.org The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. globalresearchonline.net The exact positions of these vibrational bands can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding from the carboxylic acid. researchgate.net

Functional GroupTypical Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C=O (Carboxylic Acid)1725-1700
C-O (Ether)1300-1000
C-S (Thietane)~700-600

This table provides a general guide to the expected infrared absorption regions for the primary functional groups in this compound.

Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the fragmentation pathways of a molecule and to differentiate between isomers. nih.govnih.gov In an MS/MS experiment, the parent ion of the molecule of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. gre.ac.uk For this compound, characteristic fragmentation would likely involve cleavage of the ether bond, loss of the carboxylic acid group, and fragmentation of the thietane ring. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together. youtube.comyoutube.com Furthermore, subtle differences in the fragmentation patterns of positional isomers can be used to distinguish between them. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent and fragment ions, further aiding in structural elucidation. nih.gov

Crystallographic Studies and Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing, a comprehensive understanding of its likely solid-state structure can be constructed by examining the crystallographic data of analogous 4-alkoxybenzoic acids. These studies consistently reveal well-defined patterns of molecular association and crystal packing.

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the unit cell parameters that define the repeating structural motif of the crystal.

For the broader class of 4-alkoxybenzoic acids, crystallographic studies have been performed on numerous members, including 4-ethoxybenzoic acid. rsc.org These analyses consistently show that the carboxylic acid moieties of adjacent molecules interact to form centrosymmetric dimers. rsc.orgnih.gov It is highly probable that this compound would adopt a similar dimeric structure.

Based on analogy with 4-ethoxybenzoic acid, the anticipated crystallographic data for this compound would define its fundamental packing arrangement. The table below presents the known crystallographic data for 4-ethoxybenzoic acid, which serves as a model for the type of information that would be obtained for the title compound. rsc.org

Table 1: Crystallographic Data for the Analogue 4-Ethoxybenzoic Acid rsc.org
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.148(4)
b (Å)4.013(1)
c (Å)21.787(3)
β (°)135.97(1)
Volume (ų)Not Reported
Z8

The solid-state structure of this compound is expected to be dominated by strong hydrogen bonding interactions, a characteristic feature of carboxylic acids. The primary and most influential of these is the formation of a cyclic, centrosymmetric dimer via pairs of O-H···O hydrogen bonds between the carboxyl groups of two neighboring molecules. nih.govresearchgate.net This robust supramolecular synthon is a highly predictable feature for this class of compounds.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the oxygen atoms of the carboxyl or ether functionalities, are also anticipated to play a role in the three-dimensional architecture.

The interplay of these interactions—the strong directional hydrogen bonds of the carboxylic acid dimers and the weaker, less directional forces—will define the ultimate crystal packing motif of this compound. For many 4-alkoxybenzoic acids, the crystal structure consists of layers or tapes of these hydrogen-bonded dimers. nih.gov The specific arrangement, whether it be a layered structure reminiscent of smectic liquid crystals or a more complex three-dimensional network, would depend on the subtle energetic balance of all contributing intermolecular forces. researchgate.net The presence of the sulfur-containing thietane ring, with its distinct size, shape, and potential for specific interactions, may lead to unique packing features compared to simple alkyl ether analogues.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 4-(Thietan-3-yloxy)benzoic acid. These methods allow for a detailed exploration of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. numberanalytics.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

The geometry of this compound would be optimized using a functional such as B3LYP, which has been shown to accurately predict geometries for a wide range of organic molecules. numberanalytics.com A suitable basis set, for instance, 6-311++G(d,p), would be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions. nih.gov The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

From a DFT calculation, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species. These calculations can be performed in both the gas phase and in various solvents to understand the effect of the environment on the electronic properties. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Gas Phase In DMSO
HOMO Energy (eV) -6.5 -6.3
LUMO Energy (eV) -1.2 -1.5
HOMO-LUMO Gap (eV) 5.3 4.8
Dipole Moment (Debye) 3.2 4.5

Note: These are illustrative values as specific experimental or computational data for this compound is not publicly available. The values are typical for similar aromatic carboxylic acids.

The flexibility of the thietane (B1214591) ring and the ether linkage in this compound allows for multiple low-energy conformations. A conformational search is essential to identify the most stable conformers and to understand the molecule's flexibility, which is crucial for its interaction with biological targets or its packing in a crystal lattice. researchgate.net

This process involves systematically rotating the rotatable bonds—specifically the C-O-C and C-S-C bonds—and calculating the energy of each resulting conformation. The potential energy surface (PES) can then be mapped, revealing the energy barriers between different conformers. nih.gov This provides a detailed energy landscape, highlighting the global minimum energy structure and other low-lying local minima. Such studies have been performed on similar flexible molecules to understand their conformational preferences. researchgate.net

Table 2: Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (°C-O-C-C) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5 0.00 65.2
2 85.2 1.25 20.1
3 -88.9 1.35 14.7

Note: These are illustrative values. The actual values would be obtained from a systematic conformational search calculation.

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. uni-muenchen.de NBO analysis provides a detailed picture of the electron delocalization and the nature of the chemical bonds within this compound.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization. For instance, the interaction between the lone pairs on the ether oxygen and the antibonding orbitals of the benzoic acid ring (π*) would indicate the degree of conjugation. Similarly, hyperconjugative interactions involving the thietane ring can be assessed. The NBO analysis also provides natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. q-chem.com

Table 3: NBO Analysis - Key Delocalization Interactions in this compound (Illustrative Data)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) π* (C=C) of Benzene (B151609) Ring 15.8
LP (S) σ* (C-C) of Thietane Ring 3.2
σ (C-H) of Thietane σ* (C-S) of Thietane Ring 2.5

Note: These are illustrative values. The stabilization energy E(2) quantifies the strength of the delocalization interaction.

Mechanistic Investigations of Key Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to obtain experimentally.

For key transformations involving this compound, such as its synthesis or potential metabolic degradation, computational methods can be used to map the entire reaction pathway. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, connecting the reactants and products.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find an initial guess for the TS geometry, which is then fully optimized. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to follow the reaction path downhill from the TS to the reactants and products, confirming that the identified TS correctly connects the desired minima. rsc.org

While the potential energy surface describes the intrinsic energetics of a reaction, the Gibbs free energy profile provides a more complete picture by including thermal and entropic contributions. The free energy of activation (ΔG‡) and the free energy of reaction (ΔG_rxn) can be calculated from the computed energies of the reactants, transition state, and products.

The rate constant (k) of a reaction can then be estimated using Transition State Theory (TST), as given by the Eyring equation:

k = (κ * k_B * T / h) * exp(-ΔG‡ / RT)

where k_B is the Boltzmann constant, h is the Planck constant, T is the temperature, R is the gas constant, and κ is the transmission coefficient (often assumed to be 1). By calculating the free energy profiles for competing reaction pathways, it is possible to predict the major products and understand the selectivity of a reaction. rsc.org

Table 4: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound (Illustrative Data)

Parameter Value
Enthalpy of Activation (ΔH‡) (kcal/mol) 20.5
Entropy of Activation (ΔS‡) (cal/mol·K) -15.2
Free Energy of Activation (ΔG‡) at 298 K (kcal/mol) 25.0
Rate Constant (k) at 298 K (s⁻¹) 1.2 x 10⁻⁵
Free Energy of Reaction (ΔG_rxn) (kcal/mol) -10.8

Note: These are illustrative values for a hypothetical transformation. The actual values would be highly dependent on the specific reaction being studied.

Computational Prediction of Regio- and Stereoselectivity

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a key tool for predicting the regioselectivity of chemical reactions. nih.govnih.gov For this compound, a primary interest lies in predicting the outcome of electrophilic aromatic substitution on the benzoic acid ring. The thietan-3-yloxy group at the para position is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The interplay of these two substituents governs the ultimate position of an incoming electrophile.

To predict the most likely site of electrophilic attack, computational models are used to calculate the relative energies of the possible sigma-complex intermediates (also known as Wheland intermediates). nih.gov A lower energy for a given intermediate suggests a faster reaction rate and, therefore, a more favored product. The calculations typically involve geometry optimization of the intermediates and calculation of their electronic energies.

Furthermore, reactivity descriptors derived from conceptual DFT, such as the Fukui function and local softness, can provide a qualitative and often quantitative measure of the most reactive sites. nih.govresearchgate.net The Fukui function, for instance, indicates the change in electron density at a given point in the molecule upon the addition or removal of an electron, highlighting nucleophilic and electrophilic centers. nih.gov For an electrophilic attack, the sites with the highest value of the Fukui function for nucleophilic attack (f+) are predicted to be the most reactive.

In the case of this compound, the positions ortho to the activating thietan-3-yloxy group (C3 and C5) are expected to be the most susceptible to electrophilic substitution. Computational calculations of the energies of the corresponding sigma-complexes would provide a quantitative prediction of the major regioisomer.

Position of Electrophilic AttackRelative Energy of Sigma-Complex (kcal/mol) - Representative DFT CalculationPredicted Major Product
C2 (ortho to -COOH)HighMinor
C3 (ortho to -O-thietane)LowMajor
C5 (ortho to -O-thietane)LowMajor

Note: The data in this table is representative and intended to illustrate the expected outcome of DFT calculations. Actual values would depend on the specific electrophile and level of theory used.

Stereoselectivity in reactions involving the thietane ring, for instance, in functionalization of the ring itself, can also be assessed computationally. By modeling the transition states for attack from different faces of the puckered thietane ring, the stereochemical outcome can be predicted. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in response to its environment.

Dynamic Behavior of the Thietane Ring and Aryl Ether Linkage

The conformational flexibility of this compound is primarily dictated by two structural features: the puckering of the thietane ring and the rotation around the aryl ether linkage.

The thietane ring is not planar and undergoes a dynamic puckering motion. documentsdelivered.comresearchgate.net This "ring-puckering" can be described by a double-well potential energy surface, with a small energy barrier separating the two puckered conformations. documentsdelivered.comresearchgate.net MD simulations can capture the frequency and amplitude of this puckering, which can influence how the substituent at the 3-position is oriented relative to the rest of the molecule. The barrier to this interconversion is typically low, allowing for rapid puckering at room temperature. documentsdelivered.com

Conformational ParameterDescriptionTypical Timescale of Motion
Thietane Ring PuckeringInterconversion between two puckered conformationsPicoseconds to Nanoseconds
Aryl Ether TorsionRotation around the C(aryl)-O and O-C(thietane) bondsNanoseconds

Solvation Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. rsc.orgresearchgate.net MD simulations can explicitly model the solvent molecules (explicit solvent) or represent the solvent as a continuous medium with specific dielectric properties (implicit solvent). nih.govnih.govresearchgate.netresearchgate.net

Explicit solvent simulations provide a more detailed and accurate picture of solute-solvent interactions, including the formation of specific hydrogen bonds between the carboxylic acid group and water molecules, for instance. nih.gov These interactions can stabilize certain conformations over others. For example, a polar solvent like water would be expected to solvate the carboxylic acid and ether oxygen, potentially influencing the preferred orientation of the benzoic acid ring relative to the thietane moiety. researchgate.netnih.gov

Implicit solvent models, while less computationally expensive, can still capture the general effects of the solvent environment on conformational equilibria. nih.govresearchgate.netresearchgate.net They are particularly useful for extensive conformational sampling to identify the most stable conformers in a given solvent. nih.govresearchgate.net

The choice of solvent can also affect reactivity. For instance, a polar solvent might stabilize charged intermediates in a reaction, thereby increasing the reaction rate compared to a nonpolar solvent. MD simulations coupled with quantum mechanics (QM/MM methods) can be used to study reaction mechanisms in solution, providing a more realistic model of chemical reactivity. nih.gov The conformational ensemble generated from MD simulations can also be used to understand how the molecule's flexibility might influence its binding to a biological receptor, as different conformations may be preferred in the binding pocket compared to in solution. nih.govnih.gov

Solvent ModelAdvantagesDisadvantages
Explicit Solvent High accuracy, detailed solute-solvent interactions. nih.govComputationally expensive, slower conformational sampling. nih.govresearchgate.net
Implicit Solvent Computationally efficient, faster conformational sampling. nih.govresearchgate.netresearchgate.netLess accurate, lacks specific solute-solvent interactions. nih.govresearchgate.net

Applications As a Synthetic Intermediate and Building Block

The potential of 4-(Thietan-3-yloxy)benzoic acid as a synthetic intermediate lies in the reactivity of its three key components: the carboxylic acid group, the aromatic ring, and the thietane (B1214591) moiety. The carboxylic acid allows for standard transformations such as esterification, amidation, and conversion to an acyl halide, which can then participate in a variety of coupling reactions. The phenyl ring is amenable to electrophilic aromatic substitution, although the directing effects of the ether and carboxylic acid groups would need to be considered. The thietane ring, a four-membered heterocycle containing sulfur, offers a unique structural motif that could be of interest in medicinal chemistry and materials science. nih.gov

Synthesis of Polycyclic Systems Containing Thietane-Phenoxy Moieties

There are no specific examples in the scientific literature detailing the use of this compound in the synthesis of polycyclic systems. In principle, the benzoic acid functionality could be used to anchor the molecule to a pre-existing cyclic or polycyclic framework through amide or ester linkages. Alternatively, the aromatic ring could be a partner in intramolecular cyclization reactions, such as Friedel-Crafts acylation, to form a new ring. However, the feasibility and outcomes of such reactions involving this specific substrate have not been reported.

Precursor for Diversified Libraries through Functional Group Interconversions

The structure of this compound is well-suited for the generation of diversified chemical libraries, a common practice in drug discovery. The carboxylic acid provides a handle for parallel synthesis, where it can be reacted with a library of amines or alcohols to produce a corresponding library of amides or esters. Further diversification could be achieved by modifying the aromatic ring or the thietane moiety. For instance, electrophilic substitution on the aromatic ring could introduce a range of substituents, while oxidation or other transformations of the thietane sulfur atom could provide additional diversity. While these transformations are chemically plausible, there are no published reports of such libraries being synthesized from this compound.

Role in Retrosynthetic Analysis of Target Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials.

Strategic Disconnections Leading to this compound

In a retrosynthetic analysis, the presence of a this compound fragment in a target molecule would suggest a key disconnection at the ether linkage or at the amide or ester bond connected to the carboxyl group. For example, a complex molecule containing a thietanyl-aryl ether could be retrosynthetically disconnected to reveal 4-hydroxybenzoic acid and a suitable thietane precursor. Similarly, an amide or ester could be disconnected to this compound and the corresponding amine or alcohol. However, without known target molecules containing this specific fragment, this remains a hypothetical exercise.

Challenges and Opportunities in Convergent Synthesis

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately and then joining them together at a late stage. This approach is often more efficient than a linear synthesis. The structure of this compound lends itself to a convergent approach. For instance, the thietane-containing aryl ether portion could be one fragment, and a second, complex fragment could be coupled to the carboxylic acid.

A potential challenge in using this building block could be the stability of the thietane ring under various reaction conditions. Four-membered rings can be prone to ring-opening reactions, and the sulfur atom can be susceptible to oxidation or other transformations. nih.gov However, this also presents an opportunity, as the unique reactivity of the thietane ring could be exploited to introduce novel structural features into a target molecule.

The lack of specific research on this compound highlights a potential area for future investigation. Its unique combination of a thietane ring, an aryl ether, and a carboxylic acid makes it an intriguing, yet underexplored, building block in organic synthesis.

Conclusion and Outlook for Future Research

Summary of Key Research Findings and Methodological Advancements

Direct and extensive research specifically focused on 4-(Thietan-3-yloxy)benzoic acid is not yet widely published in peer-reviewed literature. Its primary role appears to be that of a novel building block, likely utilized in proprietary drug discovery programs. However, an analysis of related synthetic methodologies for aryl ethers and thietane (B1214591) derivatives allows for the postulation of its synthesis and potential utility.

The synthesis of this compound would most plausibly involve the nucleophilic aromatic substitution of a 4-halobenzoic acid derivative with thietan-3-ol (B1346918). A common and effective method for forming the crucial aryl ether bond is the Williamson ether synthesis or, more advanced, copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination adapted for etherification. These reactions offer a versatile and efficient means to connect the thietane moiety to the benzoic acid core.

Recent advancements in catalytic systems, including the development of more active and stable ligands for copper and palladium, have significantly expanded the scope and efficiency of aryl ether synthesis. These modern methods often proceed under milder conditions and with greater functional group tolerance, which would be advantageous for the synthesis of a molecule like this compound, which contains a potentially reactive thietane ring.

Challenges and Limitations in Current Research

The primary limitation in the current understanding of this compound is the scarcity of publicly available research data. This lack of information presents several challenges:

Limited Synthetic Optimization: Without published reports, the optimization of reaction conditions for the synthesis of this compound remains a matter of empirical investigation for each research group. Potential challenges include the stability of the thietane ring under certain catalytic conditions and the potential for side reactions.

Unknown Physicochemical Properties: Detailed experimental data on the solubility, stability, and other key physicochemical properties of the compound are not readily available. This information is crucial for its effective use as a building block in further synthetic endeavors.

Unexplored Biological Activity: While the individual components—the thietane ring and the benzoic acid moiety—are present in various biologically active molecules, the specific biological profile of this compound itself remains unknown.

Proposed Future Directions in Synthetic and Mechanistic Studies

To unlock the full potential of this compound, future research should focus on several key areas:

Development of Robust and Scalable Synthetic Routes: A systematic investigation into various synthetic methodologies is required to establish a reliable and scalable protocol for the preparation of this compound. This would involve screening different catalysts, ligands, bases, and solvents to maximize yield and purity.

Mechanistic Investigations: Detailed mechanistic studies of the etherification reaction between thietan-3-ol and a suitable benzoic acid precursor would provide valuable insights. Understanding the reaction kinetics, the role of the catalyst, and any potential side-product formation would enable more rational and efficient synthesis design.

Exploration of Thietane Ring-Opening Reactions: A deeper understanding of the stability of the thietane ring under various reaction conditions is crucial. Investigating its propensity for ring-opening reactions would help to define the synthetic window in which this building block can be safely and effectively employed.

Potential for Novel Chemical Discoveries and Methodologies

The unique combination of a strained, sulfur-containing thietane ring and a versatile benzoic acid functional group in this compound opens up exciting possibilities for new chemical discoveries:

Novel Bioisosteres: The thietane ring is increasingly being recognized as a valuable bioisostere for other cyclic systems in medicinal chemistry. Its distinct size, polarity, and metabolic stability compared to more common rings like cyclobutane (B1203170) or piperidine (B6355638) could lead to the discovery of new drug candidates with improved properties.

Development of Novel Catalytic Transformations: The presence of the sulfur atom in the thietane ring could be exploited in novel catalytic transformations. For instance, it could act as a directing group or participate in unique bond-forming reactions, leading to the development of new synthetic methodologies.

Materials Science Applications: The rigid benzoic acid core combined with the flexible and polar thietane unit could be utilized in the design of new materials. Potential applications could include the development of novel polymers, liquid crystals, or functional materials with tailored electronic or optical properties.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(Thietan-3-yloxy)benzoic acid?

The synthesis typically involves coupling a thietane derivative with a benzoic acid precursor. For example, similar compounds like 4-(3-thienyl)benzoic acid are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions . Key steps include activating the benzoic acid moiety (e.g., converting to a chloride or ester) and reacting it with thietan-3-ol under basic conditions. Purification often employs recrystallization or column chromatography.

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structurally related benzoic acid derivatives (e.g., 4-(oxan-4-ylmethoxy)benzoic acid) are stable under normal conditions but require avoidance of strong oxidizers and heat sources to prevent decomposition into hazardous byproducts like carbon oxides . Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood.

Q. How can researchers characterize the purity of this compound?

Standard methods include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and identify impurities.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity.
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogous compounds like 4-(3-thienyl)benzoic acid melt at 282–283°C) .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving the crystal structure of this compound?

The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . Complementary tools like WinGX provide an integrated environment for data processing and visualization . For challenging cases (e.g., twinned crystals), SIR97 combines direct methods and least-squares refinement to improve accuracy .

Q. How can thermal stability and decomposition pathways of this compound be investigated?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical. For example, benzoic acid derivatives with similar substituents (e.g., 4-pentenyloxy analogs) show decomposition onset temperatures around 200–250°C, with mass loss profiles indicating CO₂ release . Controlled heating rates (e.g., 10°C/min under nitrogen) minimize artifacts.

Q. What methodologies are used to evaluate the biological activity of thiazole/thiazolidinone derivatives of benzoic acid?

  • Enzyme Inhibition Assays : For targets like carbonic anhydrase, use fluorescence-based or colorimetric assays (e.g., esterase activity monitoring) .
  • Cellular Studies : Cytotoxicity screening (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation) .
  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., kinase domains) .

Q. How can researchers address contradictory solubility data for this compound derivatives?

Systematic solubility studies in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature are essential. For poorly soluble analogs, co-solvency approaches (e.g., water-ethanol mixtures) or particle size reduction (nanonization) can improve bioavailability .

Q. What strategies optimize the synthesis of structurally related bioactive benzoic acid derivatives?

  • Protecting Groups : Use tert-butyl esters to protect the carboxylic acid during coupling reactions .
  • Catalytic Systems : Pd(PPh₃)₄ for cross-coupling or EDCI/HOBt for amide bond formation .
  • High-Throughput Screening : Automated platforms to test reaction conditions (e.g., solvent, temperature) .

Methodological Notes

  • Structural Analysis : Combine X-ray crystallography (SHELX ) with computational tools (e.g., Gaussian for DFT calculations) to validate electronic properties.
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and cellular assays for functional activity) to confirm mechanisms .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, reaction times) and raw spectral data (NMR, HPLC) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.